5-Amino-2-(hydroxymethyl)benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

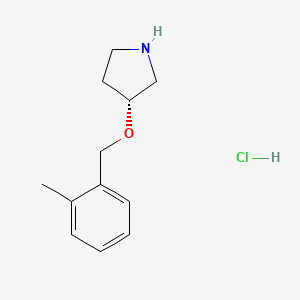

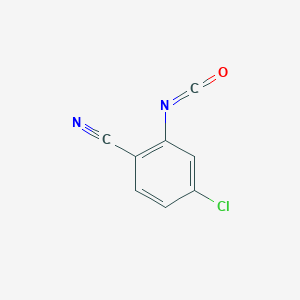

5-Amino-2-(hydroxymethyl)benzimidazole is a heterocyclic compound that features an imidazole ring fused with a benzene ring

Mechanism of Action

Target of Action

Benzimidazole compounds, a class to which this compound belongs, have been known to interact with various enzymes and protein receptors .

Mode of Action

Benzimidazole derivatives have been reported to exhibit inhibitory effects on corrosion processes, acting as mixed type inhibitors . They show a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

Benzimidazole-based catalysts have been used in co2 cycloaddition reactions . The synergistic effect of Br−, hydrogen bond donors (-NH-, -NH2), and N+ in these catalysts contributes to their superior catalytic performance .

Result of Action

Benzimidazole-based catalysts have shown high catalytic activity and recyclability in co2 cycloaddition reactions, achieving a yield of 97% .

Action Environment

The action of 5-Amino-2-(hydroxymethyl)benzimidazole can be influenced by environmental factors. For instance, the presence of an inert atmosphere is necessary for the storage of this compound . Additionally, the performance of benzimidazole-based catalysts in CO2 cycloaddition reactions can be affected by the presence of hydrogen bond donors and halide ions .

Biochemical Analysis

Biochemical Properties

Benzimidazole derivatives have been reported to exhibit various pharmacological properties, including antimicrobial activity . They are also known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Benzimidazole fungicides have been reported to interfere with the formation of the spindle in the mitotic process of fungi, affecting cell division .

Molecular Mechanism

Benzimidazole derivatives are known to act as inhibitors of various enzymes .

Temporal Effects in Laboratory Settings

It has been suggested that benzimidazole molecules with certain groups in specific positions are promising corrosion inhibitors .

Metabolic Pathways

Benzimidazole derivatives are known to undergo phase I and phase II metabolic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with glyoxal under acidic conditions to form the benzimidazole core. Subsequent functionalization at the 2-position with an amino group and a hydroxymethyl group can be achieved through various synthetic strategies, including nucleophilic substitution and reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. These processes often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(hydroxymethyl)benzimidazole can undergo several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: (5-Amino-1H-benzo[d]imidazol-2-yl)carboxylic acid.

Reduction: this compound.

Substitution: Various alkylated or acylated derivatives of this compound.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-2-(hydroxymethyl)benzimidazole is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine

In medicinal chemistry, this compound derivatives have shown promise as antimicrobial and anticancer agents. Their ability to inhibit key enzymes and pathways in pathogens and cancer cells is of particular interest .

Industry

Industrially, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various applications in the manufacturing sector .

Comparison with Similar Compounds

Similar Compounds

(1H-Benzo[d]imidazol-2-yl)methanol: Lacks the amino group at the 5-position, which may affect its reactivity and biological activity.

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.

Uniqueness

5-Amino-2-(hydroxymethyl)benzimidazole is unique due to the presence of both an amino group and a hydroxymethyl group. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Properties

IUPAC Name |

(6-amino-1H-benzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKZEQGMZMYWRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951978 |

Source

|

| Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294656-36-3 |

Source

|

| Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Dimethylamino)-3-formyl-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2412167.png)

![N-(5-chloro-2-hydroxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2412169.png)

![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412178.png)

![5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide](/img/structure/B2412179.png)

![2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2412183.png)

![2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2412184.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2412188.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide](/img/structure/B2412189.png)